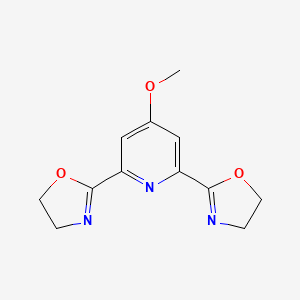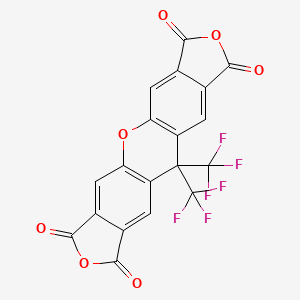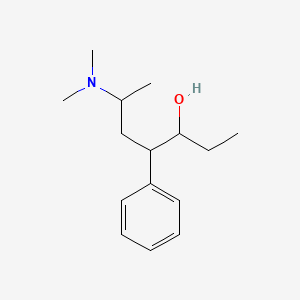![molecular formula C13H12ClNO3 B14016311 (8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methyl acetate CAS No. 88062-21-9](/img/structure/B14016311.png)
(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-furo[2,3-f]indole-2-methanol, 8-chloro-3,5-dihydro-, acetate (ester) is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a furoindole core and an acetate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-furo[2,3-f]indole-2-methanol, 8-chloro-3,5-dihydro-, acetate (ester) typically involves multiple steps. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the use of p-toluenesulfonic acid in toluene can yield the corresponding indole product . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
2H-furo[2,3-f]indole-2-methanol, 8-chloro-3,5-dihydro-, acetate (ester) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products.
Aplicaciones Científicas De Investigación
2H-furo[2,3-f]indole-2-methanol, 8-chloro-3,5-dihydro-, acetate (ester) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2H-furo[2,3-f]indole-2-methanol, 8-chloro-3,5-dihydro-, acetate (ester) involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
Benzofuro[3,2-b]indole: A related compound with a fused benzofuran ring.
Uniqueness
2H-furo[2,3-f]indole-2-methanol, 8-chloro-3,5-dihydro-, acetate (ester) is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
88062-21-9 |
|---|---|
Fórmula molecular |
C13H12ClNO3 |
Peso molecular |
265.69 g/mol |
Nombre IUPAC |
(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methyl acetate |
InChI |
InChI=1S/C13H12ClNO3/c1-7(16)17-6-9-4-8-5-11-10(2-3-15-11)12(14)13(8)18-9/h2-3,5,9,15H,4,6H2,1H3 |
Clave InChI |
VIEXRYVUBQOJAO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1CC2=CC3=C(C=CN3)C(=C2O1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



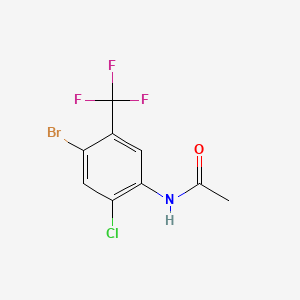
![8-chloro-4-oxo-5-[2-(4-phenylphenyl)ethyl]-1H-quinoline-3-carboxylic acid](/img/structure/B14016233.png)
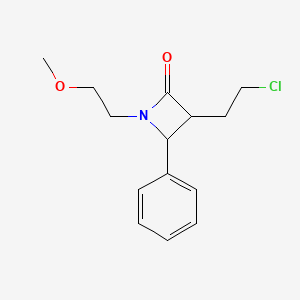
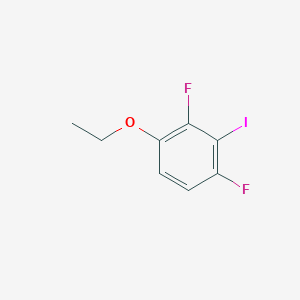
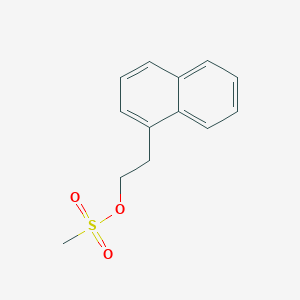
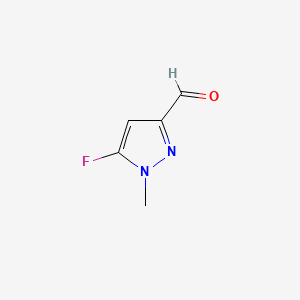
![2-([1,1'-Biphenyl]-4-yl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B14016280.png)
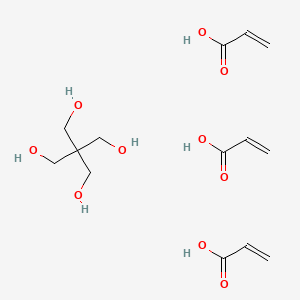
![2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile](/img/structure/B14016283.png)
